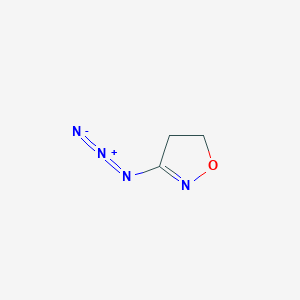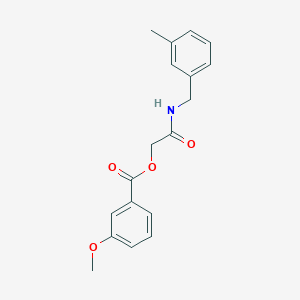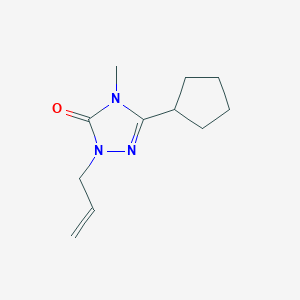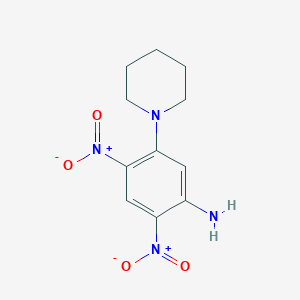
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide” is a chemical compound with the CAS Number: 923138-66-3 . It has a molecular weight of 293.3 and its IUPAC name is N-[4-(aminosulfonyl)phenyl]isonicotinamide 1-oxide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide” is 1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H, (H,14,16)(H2,13,18,19) . This indicates the presence of a pyridine ring and a phenyl ring, both of which are functionalized with various groups.Physical And Chemical Properties Analysis
“4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide” is a solid compound . Its molecular formula is C12H11N3O4S and it has a molecular weight of 293.3 .Scientific Research Applications
- Photocatalytic deoxygenation is a fascinating application. This compound can participate in the deoxygenation of N–O bonds, which is crucial for various chemical transformations. Researchers have explored its use in selectively reducing C–O bonds of C1 molecules, aiming to produce specific products like CO or HCOOH .
Photocatalysis and Deoxygenation
Mechanism of Action
Target of Action
The primary targets of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action, efficacy, and stability of 4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide can be influenced by various environmental factors . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is present.
properties
IUPAC Name |
1-oxido-N-(4-sulfamoylphenyl)pyridin-1-ium-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c13-20(18,19)11-3-1-10(2-4-11)14-12(16)9-5-7-15(17)8-6-9/h1-8H,(H,14,16)(H2,13,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZLOTSADWGEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=[N+](C=C2)[O-])S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Sulfamoylphenyl)carbamoyl)pyridine 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)

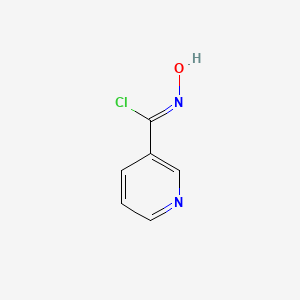
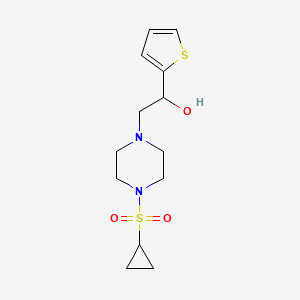

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
![5-(2-Hydroxyethyl)-6-methyl-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-4-pyrimidinol](/img/structure/B2517487.png)
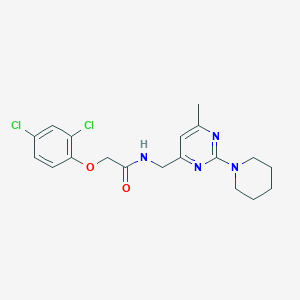
![[(1R,6R,7S,7Ar)-4-(acetyloxymethyl)-7-hydroxy-7-(methoxymethyl)-1-(3-methylbutanoyloxy)-6,7a-dihydro-1H-cyclopenta[c]pyran-6-yl] 3-methylbutanoate](/img/structure/B2517489.png)
